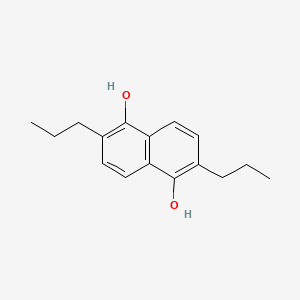
2,6-Dipropylnaphthalene-1,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dipropylnaphthalene-1,5-diol is an organic compound with the molecular formula C16H20O2 It is a derivative of naphthalene, characterized by the presence of two propyl groups at the 2 and 6 positions and two hydroxyl groups at the 1 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dipropylnaphthalene-1,5-diol typically involves the alkylation of naphthalene followed by hydroxylation. One common method is the Friedel-Crafts alkylation of naphthalene with propylene in the presence of an acidic catalyst to introduce the propyl groups at the 2 and 6 positions . The resulting 2,6-dipropylnaphthalene is then subjected to hydroxylation using reagents such as osmium tetroxide or potassium permanganate to introduce the hydroxyl groups at the 1 and 5 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous recycling of side products and the use of efficient separation techniques to maximize yield and purity .
化学反应分析
Types of Reactions
2,6-Dipropylnaphthalene-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents or nucleophiles can be used to substitute the hydroxyl groups.
Major Products
The major products formed from these reactions include naphthalene derivatives with various functional groups, such as carbonyl, halogen, or alkyl groups .
科学研究应用
2,6-Dipropylnaphthalene-1,5-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2,6-Dipropylnaphthalene-1,5-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups enable the compound to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can lead to the inhibition of enzymatic activities or disruption of cellular processes .
相似化合物的比较
Similar Compounds
2,6-Diisopropylnaphthalene: Similar structure but lacks hydroxyl groups.
2,6-Dimethylnaphthalene-1,5-diol: Similar structure with methyl groups instead of propyl groups.
Uniqueness
2,6-Dipropylnaphthalene-1,5-diol is unique due to the presence of both propyl and hydroxyl groups, which confer distinct chemical and physical properties.
属性
CAS 编号 |
137517-25-0 |
|---|---|
分子式 |
C16H20O2 |
分子量 |
244.33 g/mol |
IUPAC 名称 |
2,6-dipropylnaphthalene-1,5-diol |
InChI |
InChI=1S/C16H20O2/c1-3-5-11-7-9-14-13(15(11)17)10-8-12(6-4-2)16(14)18/h7-10,17-18H,3-6H2,1-2H3 |
InChI 键 |
CDXHQSXISXUVNS-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C2=C(C=C1)C(=C(C=C2)CCC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


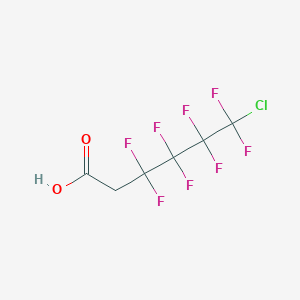
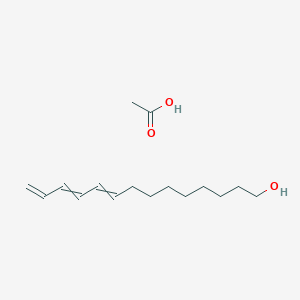

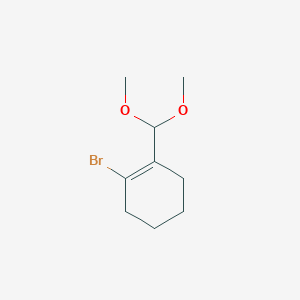

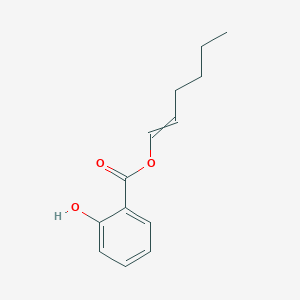
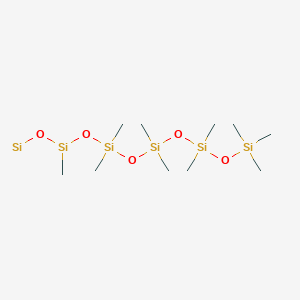
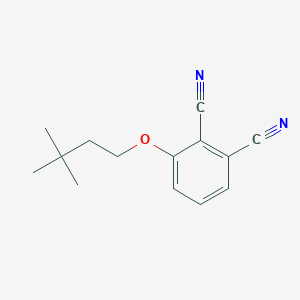
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B14264503.png)
![4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine](/img/structure/B14264509.png)
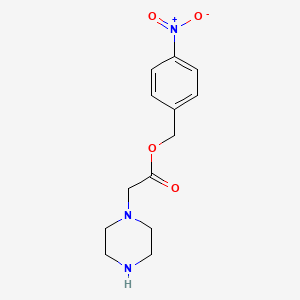
![Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate](/img/structure/B14264528.png)
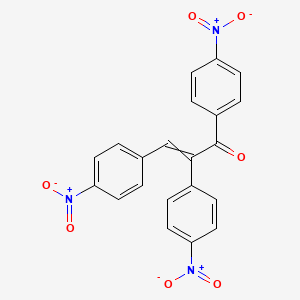
![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)
